molecular formula C23H23NO4 B6234927 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid CAS No. 2758006-06-1

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid

Cat. No.: B6234927
CAS No.: 2758006-06-1
M. Wt: 377.4
InChI Key:
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Description

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its incorporation of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the spirocyclic core. The Fmoc group is then introduced through a series of reactions involving fluorenylmethanol and carbonylating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The spirocyclic core can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl groups present in the compound.

    Substitution: The Fmoc group can be selectively removed or substituted under basic conditions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like piperidine for Fmoc deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound involves its ability to interact with various molecular targets through its functional groups. The Fmoc group provides a handle for selective reactions, while the spirocyclic core offers structural rigidity. These features enable the compound to participate in specific biochemical pathways, influencing enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amino acids and spirocyclic molecules. Compared to these, 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Fmoc group, which provides versatility in synthetic applications. Other similar compounds include:

  • Fmoc-protected lysine
  • Fmoc-protected proline
  • Spirocyclic lactams

This compound’s distinct combination of structural features and functional groups makes it a valuable tool in various fields of research and industry.

Properties

CAS No.

2758006-06-1

Molecular Formula

C23H23NO4

Molecular Weight

377.4

Purity

95

Origin of Product

United States

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